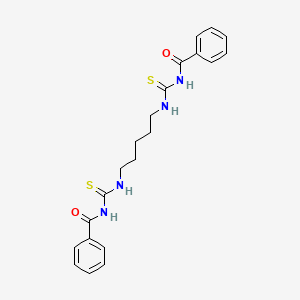

Phenyl-N-(((5-(((phenylcarbonylamino)thioxomethyl)amino)pentyl)amino)thioxomethyl)formamide

Description

Properties

IUPAC Name |

N-[5-(benzoylcarbamothioylamino)pentylcarbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S2/c26-18(16-10-4-1-5-11-16)24-20(28)22-14-8-3-9-15-23-21(29)25-19(27)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,22,24,26,28)(H2,23,25,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFLLNSMFRTVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NCCCCCNC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

- Thiourea vs. Urea Analogs: Replacement of oxygen in urea (-NH-C(=O)-NH-) with sulfur in thiourea (-NH-C(=S)-NH-) increases electron delocalization due to sulfur’s polarizability, enhancing metal-binding affinity and altering solubility. For example, pestalafuranone F (C₁₁H₁₄O₂, ) exhibits reduced oxygen content compared to its analogs, leading to significant NMR shifts (ΔδH = -2.25 ppm for H-11; ΔδC = -41.4 ppm for C-11). Similar effects are expected in the target compound when compared to oxygenated analogs .

- Substituent Effects: The phenylcarbonylamino group in the target compound contrasts with the trifluoromethoxyphenyl group in CAS 1023497-26-8 (). In contrast, the phenylcarbonylamino group may enhance π-π stacking interactions in pharmaceutical contexts .

Structural Backbone Variations

Chain Length and Flexibility :

The pentyl linker in the target compound provides greater conformational flexibility compared to shorter-chain analogs like CAS 1217686-14-0 (4'-Hydroxy Atomoxetine-d3, ). Extended chains may improve binding to elongated active sites but reduce solubility due to increased hydrophobicity .Comparison with Piperidine Derivatives :

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8, ) shares a phenylamide moiety but incorporates a rigid piperidine ring. The target compound’s thiourea linker likely offers more rotational freedom, affecting entropy-driven binding interactions .

Physicochemical and Spectroscopic Properties

NMR Spectral Trends

- ¹H and ¹³C-NMR Shifts: Thioxomethyl groups in the target compound are expected to downfield-shift adjacent protons (e.g., δH ~2.28–4.53 ppm for analogous H-11 in pestalafuranones, ) compared to oxymethine groups. Carbon nuclei adjacent to sulfur (e.g., C-11 in pestalafuranone F, δC 26.6 ppm) exhibit upfield shifts due to reduced electronegativity .

Electronegativity and Reactivity

- Group Electronegativity : Sulfur’s lower electronegativity (χ = 2.58) compared to oxygen (χ = 3.44) reduces polarization in thiourea bonds, as corroborated by linear relationships between ¹¹⁹Sn chemical shifts and substituent electronegativity in . This may render the target compound softer and more nucleophilic than oxygen analogs .

Q & A

Q. What are the optimal synthetic pathways for preparing Phenyl-N-(((5-(((phenylcarbonylamino)thioxomethyl)amino)pentyl)amino)thioxomethyl)formamide, and what challenges arise during synthesis?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thioxomethyl intermediate via thiourea derivatives, using phenyl isothiocyanate and amines under controlled pH (6–7) and temperature (0–5°C) to minimize side reactions.

- Step 2 : Coupling the pentylamine linker via carbodiimide-mediated activation (e.g., EDC/HOBt), ensuring anhydrous conditions to prevent hydrolysis.

- Challenges : Competing thiol-disulfide equilibria and steric hindrance from the phenyl groups may reduce yields. Purification requires reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques is essential:

- 1H/13C NMR : Identify chemical shifts for thioxomethyl (~δ 3.2–3.8 ppm) and formamide (~δ 8.1–8.5 ppm) groups.

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 458.12) with <2 ppm error.

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase. Example Table:

| Technique | Key Peaks/Data | Reference Range |

|---|---|---|

| 1H NMR | δ 3.4 (thioxomethyl, s) | δ 3.2–3.8 |

| HRMS | m/z 458.1245 [M+H]+ | ±2 ppm accuracy |

Advanced Research Questions

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound?

Methodological Answer: Use accelerated degradation studies:

- Hydrolytic Stability : Incubate at pH 3, 7, and 9 (37°C, 72 hrs). Monitor via LC-MS for cleavage products (e.g., phenylurea derivatives).

- Photolysis : Expose to UV-A/B light (300–400 nm) in aqueous solutions; quantify degradation kinetics using first-order models.

- Ecotoxicity : Assess impacts on Daphnia magna (48-hr LC50) and algal growth inhibition (OECD 201/202 guidelines) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs of this compound?

Methodological Answer: Systematic substitution and bioactivity screening:

- Variable Substituents : Modify phenyl rings (e.g., electron-withdrawing groups like -NO2 or -CF3) to probe electronic effects.

- Chain Length Variation : Replace the pentyl linker with shorter (C3) or longer (C7) alkyl chains to assess steric/kinetic influences.

- Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Compare IC50 values (see example table below) . Example SAR Data:

| Analog (R-group) | IC50 (nM) | Selectivity Index |

|---|---|---|

| -NO2 (para) | 12.3 | 8.5 |

| -OCH3 (meta) | 45.7 | 2.1 |

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-limiting steps in reactions (e.g., thiol-disulfide exchange).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for key reactions.

- Inhibitor Profiling : Conduct time-dependent inhibition assays with pre-incubation steps to distinguish reversible vs. irreversible binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.